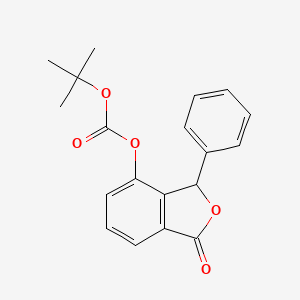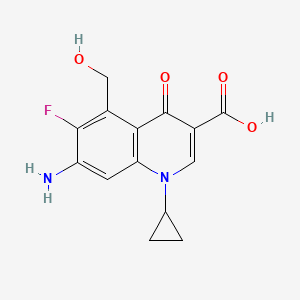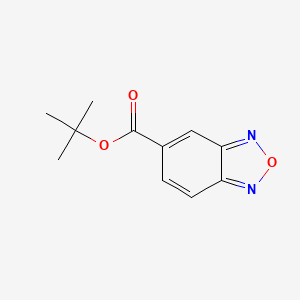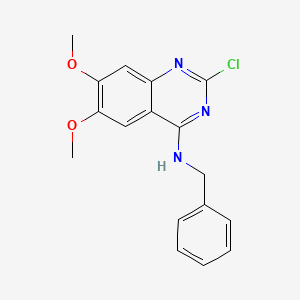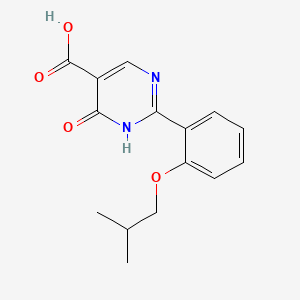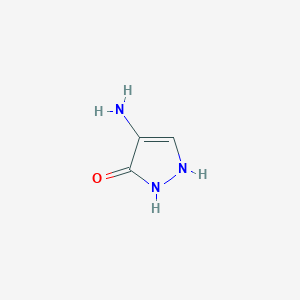
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with methoxyguanidine under specific conditions. One common method involves the use of p-toluenesulfonic acid as a catalyst in a solvent-free environment . This method is advantageous due to its eco-friendly nature and high yield. The reaction conditions usually include grinding the reactants together, which facilitates the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anticancer effects. The compound may also interfere with nucleic acid synthesis, thereby inhibiting the growth and proliferation of microorganisms and cancer cells .
類似化合物との比較
1-(4,6-Dimethylpyrimidin-2-yl)-3-methoxyguanidine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound is structurally similar but lacks the methoxyguanidine group, which may result in different biological activities.
4,6-Dimethylpyrimidin-2-yl)guanidines: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
特性
分子式 |
C8H13N5O |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)-1-methoxyguanidine |
InChI |
InChI=1S/C8H13N5O/c1-5-4-6(2)11-8(10-5)12-7(9)13-14-3/h4H,1-3H3,(H3,9,10,11,12,13) |
InChIキー |
GRSLKNSASALPRK-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NOC)C |
正規SMILES |
CC1=CC(=NC(=N1)N=C(N)NOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)



